molecular formula C20H13F3O B14298726 9-[4-(Trifluoromethyl)phenyl]-9H-xanthene CAS No. 112305-08-5

9-[4-(Trifluoromethyl)phenyl]-9H-xanthene

Cat. No.: B14298726
CAS No.: 112305-08-5
M. Wt: 326.3 g/mol
InChI Key: ZCCTVSFDJQSEFY-UHFFFAOYSA-N
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Description

9-[4-(Trifluoromethyl)phenyl]-9H-xanthene is an organic compound characterized by the presence of a xanthene core substituted with a trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of xanthene derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as tetrabutylammonium fluoride .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The choice of reagents and catalysts can be optimized for cost-effectiveness and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

9-[4-(Trifluoromethyl)phenyl]-9H-xanthene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the phenyl ring.

Scientific Research Applications

9-[4-(Trifluoromethyl)phenyl]-9H-xanthene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-[4-(Trifluoromethyl)phenyl]-9H-xanthene involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 9-[4-(Trifluoromethyl)phenyl]-9H-xanthene imparts unique chemical properties, such as increased lipophilicity and metabolic stability . These characteristics make it particularly valuable in applications requiring enhanced binding affinity and stability.

Properties

CAS No.

112305-08-5

Molecular Formula

C20H13F3O

Molecular Weight

326.3 g/mol

IUPAC Name

9-[4-(trifluoromethyl)phenyl]-9H-xanthene

InChI

InChI=1S/C20H13F3O/c21-20(22,23)14-11-9-13(10-12-14)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)19/h1-12,19H

InChI Key

ZCCTVSFDJQSEFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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